N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3-ethylphenyl group, a tosyl group, and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tosyl Group: Tosylation can be performed using tosyl chloride in the presence of a base such as pyridine.
Thioether Formation: The thiol group can be introduced via nucleophilic substitution reactions.
Attachment of the 3-Ethylphenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the 3-ethylphenyl group to the core structure.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, tosylates, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethylphenyl)-2-((6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: Lacks the tosyl group.
N-(3-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide: Has a methyl group instead of an ethyl group.
N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
The presence of the tosyl group and the specific substitution pattern on the phenyl ring make N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide unique
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-15-5-4-6-16(11-15)23-19(25)13-29-21-22-12-18(20(26)24-21)30(27,28)17-9-7-14(2)8-10-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXJSUATFBSZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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